[(2-{[2-(2-Methoxyphenyl)ethyl]amino}-2-oxoethyl)-(phenyl)amino]acetic acid [(2-{[2-(2-Methoxyphenyl)ethyl]amino}-2-oxoethyl)-(phenyl)amino]acetic acid
Brand Name: Vulcanchem
CAS No.: 1142204-73-6
VCID: VC8050259
InChI: InChI=1S/C19H22N2O4/c1-25-17-10-6-5-7-15(17)11-12-20-18(22)13-21(14-19(23)24)16-8-3-2-4-9-16/h2-10H,11-14H2,1H3,(H,20,22)(H,23,24)
SMILES: COC1=CC=CC=C1CCNC(=O)CN(CC(=O)O)C2=CC=CC=C2
Molecular Formula: C19H22N2O4
Molecular Weight: 342.4 g/mol

[(2-{[2-(2-Methoxyphenyl)ethyl]amino}-2-oxoethyl)-(phenyl)amino]acetic acid

CAS No.: 1142204-73-6

Cat. No.: VC8050259

Molecular Formula: C19H22N2O4

Molecular Weight: 342.4 g/mol

* For research use only. Not for human or veterinary use.

[(2-{[2-(2-Methoxyphenyl)ethyl]amino}-2-oxoethyl)-(phenyl)amino]acetic acid - 1142204-73-6

Specification

CAS No. 1142204-73-6
Molecular Formula C19H22N2O4
Molecular Weight 342.4 g/mol
IUPAC Name 2-(N-[2-[2-(2-methoxyphenyl)ethylamino]-2-oxoethyl]anilino)acetic acid
Standard InChI InChI=1S/C19H22N2O4/c1-25-17-10-6-5-7-15(17)11-12-20-18(22)13-21(14-19(23)24)16-8-3-2-4-9-16/h2-10H,11-14H2,1H3,(H,20,22)(H,23,24)
Standard InChI Key ZYUCQCQYYOIREL-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1CCNC(=O)CN(CC(=O)O)C2=CC=CC=C2
Canonical SMILES COC1=CC=CC=C1CCNC(=O)CN(CC(=O)O)C2=CC=CC=C2

Introduction

Chemical Characterization

Structural and Molecular Properties

The compound’s systematic name, [(2-{[2-(2-Methoxyphenyl)ethyl]amino}-2-oxoethyl)(phenyl)amino]acetic acid, reflects its intricate architecture. Its molecular formula is C₁₉H₂₂N₂O₄, with a molecular weight of 342.39 g/mol . The structure features:

  • A 2-methoxyphenyl group linked via an ethylamino moiety.

  • A phenyl group connected through a secondary amine.

  • An acetic acid backbone functionalized with carbonyl and amide groups.

The SMILES notation (COC1=CC=CC=C1CCNC(=O)CN(C2=CC=CC=C2)CC(=O)O) and InChIKey (WQQNMSZKVFZAEH-UHFFFAOYSA-N) provide precise descriptors for computational modeling .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₉H₂₂N₂O₄
Molecular Weight342.39 g/mol
CAS Registry Number1142204-73-6
MDL NumberMFCD12027618
Hydrogen Bond Donors2
Hydrogen Bond Acceptors5

Synthesis and Manufacturing

SupplierPurityPrice (500 mg)CAS Number
Matrix Scientific>95%$1261142204-73-6
AK Scientific>97%$2201142204-73-6
Crysdot97%$4461142204-73-6

Comparative Analysis with Structural Analogs

Positional Isomerism

Replacing the 2-methoxyphenyl group with a 4-methoxyphenyl moiety (CAS 1142204-59-8) alters physicochemical properties, including logP (2.7 vs. 2.9) and hydrogen bonding capacity . Such changes could influence bioavailability and target selectivity.

Functional Group Modifications

Substituting the phenyl group with thienyl or fluorophenyl groups (CAS 1142204-54-3, 1142215-53-9) enhances electronegativity, potentially improving binding affinity in medicinal chemistry contexts .

Future Directions

Unresolved Questions

  • Mechanistic Studies: Elucidating its interaction with biological targets.

  • Optimization: Exploring derivatives for enhanced efficacy or reduced toxicity.

Collaborative Opportunities

Partnerships between academic institutions and suppliers could accelerate translational research, leveraging the compound’s commercial availability .

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